molecular formula C23H19ClN2S B12021830 N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline CAS No. 372970-31-5

N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Cat. No.: B12021830
CAS No.: 372970-31-5
M. Wt: 390.9 g/mol
InChI Key: XGVNWZITGQTNDB-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline typically involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as photochromic and fluorescent materials.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-(4-Chlorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)aniline can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    Thioflavin T: A thiazole-based dye used in the detection of amyloid fibrils.

    Benzothiazole: A related compound with applications in the synthesis of pharmaceuticals and dyes.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in simpler thiazole derivatives.

Properties

CAS No.

372970-31-5

Molecular Formula

C23H19ClN2S

Molecular Weight

390.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H19ClN2S/c24-20-13-11-19(12-14-20)22-17-27-23(25-21-9-5-2-6-10-21)26(22)16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2

InChI Key

XGVNWZITGQTNDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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